methylmalonyl-CoA
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12?,13-,16-,17-,18+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOKIKEPGUZEN-FBMOWMAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264-45-5 | |
| Record name | Methylmalonyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmalonyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Enzymology of Methylmalonyl Coa Metabolism
Methylmalonyl-CoA Mutase (MCM/MUT)
This compound mutase (MCM), also known as this compound isomerase, is a crucial vitamin B12-dependent enzyme that plays a significant role in the catabolism of various molecules. wikipedia.orgwikipedia.org Located in the mitochondrial matrix, this enzyme is essential for linking the degradation pathways of odd-chain fatty acids, cholesterol, and amino acids such as isoleucine, valine, threonine, and methionine, with the tricarboxylic acid (TCA) cycle. wikipedia.orgwikipedia.orgtaylorandfrancis.com In humans, MCM is a homodimer encoded by the MUT gene. wikipedia.orgwikipedia.org
Catalytic Reaction: Isomerization of (2R)-Methylmalonyl-CoA to Succinyl-CoA
The primary function of this compound mutase is to catalyze the reversible isomerization of L-methylmalonyl-CoA (also referred to as (2R)-methylmalonyl-CoA) to succinyl-CoA. wikipedia.orgreactome.orguniprot.org This reaction involves a complex intramolecular rearrangement where a hydrogen atom and the carbonyl-CoA group on adjacent carbon atoms of this compound are interchanged. reactome.orgresearchgate.net The product, succinyl-CoA, is a key intermediate in the TCA cycle, thus integrating the metabolism of various compounds into central energy production. wikipedia.orgwikipedia.org The enzyme facilitates this chemically challenging rearrangement through a radical-based mechanism. acs.orgnih.gov
Coenzyme B12 (Adenosylcobalamin) Dependence and Mechanism
The catalytic cycle is initiated by the homolytic cleavage of the Co-C bond in adenosylcobalamin. wikipedia.orgresearchgate.netnih.gov This bond scission generates two radical species: a 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin. wikipedia.orgnih.govnih.gov The highly reactive 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the methyl group of the substrate, (2R)-methylmalonyl-CoA, creating a substrate radical. acs.orgebi.ac.uk This substrate-centered radical subsequently rearranges to a product-centered radical, which then abstracts a hydrogen atom from the 5'-deoxyadenosine (B1664650) to form the final product, succinyl-CoA, and regenerate the 5'-deoxyadenosyl radical. ebi.ac.uk The adenosyl radical then recombines with cob(II)alamin to reform the AdoCbl cofactor, completing the catalytic cycle. ebi.ac.uk The enzyme achieves a remarkable ~10¹²-fold rate enhancement for the Co-C bond homolysis compared to the cofactor in solution. acs.org
The protein environment of the active site plays a crucial role in facilitating the homolytic cleavage of the Co-C bond. wikipedia.orgacs.org In the enzyme from Propionibacterium shermanii, a histidine residue (His610) from the protein coordinates to the cobalt atom of the cofactor. wikipedia.orgrcsb.org This interaction results in a significantly long Co-His bond (2.5 Å), which is thought to weaken the trans Co-C bond, thereby promoting its homolysis. rcsb.org The protein structure stabilizes the products of homolysis, Co(II)alamin, more than the starting Co(III) state, which is a key factor in activating the Co-C bond. nih.gov While the protein environment does lower the energy barrier for Co-C bond cleavage, this reduction alone is not sufficient to explain the massive rate acceleration observed in the enzyme. acs.org
Structural studies have revealed that the binding of the substrate to this compound mutase induces significant conformational changes. nih.gov The enzyme's active site is located within a (β/α)8 TIM-barrel domain. nih.govrcsb.org In the absence of the substrate, this barrel is in an "open" conformation, allowing solvent access to the active site. nih.gov Upon substrate binding, the TIM-barrel closes, burying the active site completely. nih.gov This closure displaces the adenosyl group of the cofactor into the active site cavity, which is a critical step that triggers the formation of the initial free radical. nih.gov
The hydrogen transfer steps in the reaction catalyzed by this compound mutase are stereospecific. The 5'-deoxyadenosyl radical specifically abstracts a hydrogen atom from the methyl group of (2R)-methylmalonyl-CoA. acs.org In the reverse reaction, the abstraction of a hydrogen from succinyl-CoA to form (2R)-methylmalonyl-CoA is also stereoselective, although not perfectly. acs.org Molecular dynamics studies have indicated that a tyrosine residue (Tyr89) is essential for maintaining the stereoselectivity of this hydrogen abstraction. acs.orgnih.gov This residue helps to correctly position the substrate and restrict its flexibility within the active site, guiding the reaction toward the formation of the correct (2R)-isomer of this compound. acs.org
Structural Studies and Active Site Analysis
The intricate catalytic function of this compound mutase (MCM) is deeply rooted in its complex three-dimensional structure. X-ray crystallography and other structural biology techniques have provided profound insights into the enzyme's architecture, revealing the molecular basis for its remarkable ability to catalyze a complex carbon skeleton rearrangement.
In mammals, this compound mutase exists as a homodimer, with each identical subunit weighing approximately 77.5 kDa. ebi.ac.uk The functional unit of the enzyme is this dimeric structure, where each monomer contains a complete active site capable of binding the adenosylcobalamin (AdoCbl) cofactor and the substrate, this compound. ebi.ac.ukgenecards.org In contrast, the enzyme from Propionibacterium shermanii is a heterodimer composed of an α and a β subunit, with only one active, AdoCbl-binding site per dimer. ebi.ac.ukacs.org The dimerization interface is crucial for the enzyme's stability and function. Studies on mutant forms of the human enzyme have shown that alterations in the dimerization interface can lead to significant structural changes, affecting the catalytic domain and substrate accommodation. genecards.orgresearchgate.net Each monomer is organized into distinct domains, including a catalytic domain and a domain responsible for binding the AdoCbl cofactor. genecards.org The active site is situated deep within the protein structure, accessible only through a narrow tunnel. nih.gov
A key structural feature of this compound mutase is the presence of a (β/α)8 barrel, commonly known as a TIM-barrel domain, within each subunit. nih.govwikipedia.org This domain is primarily responsible for substrate binding. wikipedia.orgontosight.ai The substrate, this compound, binds along the axis of this TIM barrel. nih.gov A remarkable aspect of this enzyme's mechanism is the significant conformational change that occurs upon substrate binding. In the absence of the substrate, the TIM-barrel is in an "open" or "broken" conformation, rendering the active site accessible to the solvent. wikipedia.org The binding of the substrate triggers a substantial conformational change, causing the barrel to close up and completely bury the active site. wikipedia.org This closure is a critical event that displaces the adenosyl group of the AdoCbl cofactor, initiating the formation of the free radical necessary for the rearrangement reaction. wikipedia.org The TIM-barrel in MCM is unique in that its canonical structure is only formed upon substrate binding. wikipedia.org
Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues within the active site of this compound mutase. These studies have identified several key residues that are critical for substrate binding, cofactor interaction, and catalysis.
One such crucial residue is Tyrosine 89 (in P. shermanii), which is located in the active site and is involved in substrate binding. researchgate.net Replacing this conserved tyrosine with phenylalanine (Tyr89Phe) results in a mutant enzyme with a dramatically reduced catalytic rate (kcat), although the affinity for the substrate (KM) remains largely unchanged. researchgate.net This suggests that the hydroxyl group of Tyr89 plays a vital role in stabilizing the radical intermediates formed during the reaction. researchgate.net
Another key residue is Histidine 244 (in P. shermanii), which is positioned within hydrogen-bonding distance of the carbonyl oxygen of the substrate's thioester group. nih.gov Mutation of this histidine to glycine (B1666218) (H244G) leads to a significant decrease in catalytic efficiency and highlights its importance in stabilizing the radical intermediates and potentially facilitating the reaction through proton transfer. nih.gov
Furthermore, studies on human MCM have identified several mutations that lead to methylmalonic acidemia. For instance, the Arg108Cys mutation has been shown to induce significant structural changes in the catalytic domain and the dimerization interface. genecards.orgresearchgate.net Other mutations, such as those affecting residues like G94, Y231, R369, G623, H678, and G717, have been shown to primarily impact the enzyme's affinity for the AdoCbl cofactor. nih.gov The study of these mutations provides valuable insights into the structure-function relationship of the enzyme and the molecular basis of the related genetic disorder. nih.govnih.gov
This compound Epimerase (MCEE)
Catalytic Reaction: Isomeric Conversion of D- and L-Methylmalonyl-CoA
This compound epimerase (MCEE), also known as this compound racemase, is a crucial enzyme in the metabolic pathway that degrades odd-chain fatty acids and several amino acids, including valine, isoleucine, methionine, and threonine. ebi.ac.ukwikipedia.org Its primary function is to catalyze the stereospecific interconversion of D-methylmalonyl-CoA and L-methylmalonyl-CoA. nih.govontosight.aimedlineplus.gov
The catabolism of propionyl-CoA, a product of the aforementioned metabolic routes, leads to the formation of (S)-methylmalonyl-CoA (the L-form) via the action of propionyl-CoA carboxylase. wikipedia.orgmdpi.com However, the subsequent enzyme in the pathway, this compound mutase, specifically requires the (R)-methylmalonyl-CoA (the D-form) as its substrate. wikipedia.org MCEE bridges this stereochemical gap by catalyzing the epimerization of L-methylmalonyl-CoA to D-methylmalonyl-CoA. mdpi.com
The reaction mechanism involves the enzyme acting as a general base to abstract a proton from the α-carbon of the substrate, which is the chiral center. wikipedia.org This results in the formation of a resonance-stabilized carbanion or enolate intermediate. wikipedia.org The enzyme then acts as a general acid to reprotonate the intermediate from the opposite face, leading to the inversion of the stereochemistry at the α-carbon and the formation of the other isomer. ebi.ac.ukwikipedia.org The crystal structure of MCEE from Propionibacterium shermanii suggests that two glutamate (B1630785) residues likely act as the essential bases for this epimerization reaction. nih.gov
Biochemical Significance in Propionyl-CoA to Succinyl-CoA Pathway
The conversion of propionyl-CoA to succinyl-CoA is a vital metabolic route that channels products from the breakdown of various molecules into the tricarboxylic acid (TCA) cycle for energy production. wikipedia.orgnih.gov This pathway is particularly significant for the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine. wikipedia.orgtaylorandfrancis.com
The pathway involves a sequence of three enzymatic reactions:
Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA. nih.govresearchgate.netresearchgate.net
This compound Epimerase: This enzyme catalyzes the racemization of D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA. researchgate.netwikipedia.org
This compound Mutase (MCM): This enzyme isomerizes L-methylmalonyl-CoA to succinyl-CoA, which can then enter the TCA cycle. wikipedia.orgnih.govresearchgate.net
This final step, catalyzed by this compound mutase, is crucial for linking the degradation byproducts of these macromolecules to central energy metabolism. wikipedia.org
Enzyme Characteristics and Cofactor Requirements
This compound mutase (MCM), also known as this compound isomerase, is a key enzyme in this pathway. wikipedia.org In humans, it is a homodimer located in the mitochondrial matrix. wikipedia.orgebi.ac.uk The enzyme is encoded by the MUT gene. wikipedia.org
A critical characteristic of MCM is its dependence on a specific cofactor: adenosylcobalamin (AdoCbl) , a derivative of vitamin B12. wikipedia.orgloinc.org This cofactor is essential for the enzyme's catalytic activity, which involves the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.gov The reaction mechanism is unusual as it proceeds through the formation of radical intermediates, initiated by the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin. wikipedia.orgacs.org
The process of getting vitamin B12 to the enzyme in its active form involves several steps, including cellular uptake, modification, and transport into the mitochondria where it is converted to adenosylcobalamin. taylorandfrancis.com
Structural Insights
The structure of this compound mutase has been elucidated through X-ray crystallography, providing valuable insights into its function. In humans, MCM is a homodimer. wikipedia.orgebi.ac.uk However, in some bacteria like Propionibacterium shermanii, it exists as a heterodimer. ebi.ac.uknih.gov
The enzyme has distinct domains for substrate binding and cofactor binding. acs.orgnih.gov The substrate, this compound, binds in a deep active site located within a (β/α)8 barrel domain, often referred to as a TIM barrel. acs.orgnih.gov This buried active site is thought to protect the highly reactive radical intermediates from unwanted side reactions. acs.org
The adenosylcobalamin cofactor binds to a separate C-terminal domain. acs.org Structural studies have revealed that the bond between the cobalt atom of the cofactor and a histidine residue from the enzyme is unusually long (2.5 Å). nih.gov This elongated bond is believed to weaken the cobalt-carbon bond of the cofactor, facilitating the formation of the initial radical species necessary for the isomerization reaction. nih.gov Upon substrate binding, the enzyme undergoes a conformational change. acs.org Interestingly, the structure of the human enzyme complexed with a G-protein chaperone, MMAA, reveals a dramatic 180° rotation of the B12-binding domain, exposing it to the solvent, which is thought to be a prelude to cofactor translocation and repair. biorxiv.org
Table 1: Enzymes in the Propionyl-CoA to Succinyl-CoA Pathway
| Enzyme | Function | Cofactor |
|---|---|---|
| Propionyl-CoA Carboxylase | Converts propionyl-CoA to D-methylmalonyl-CoA | Biotin |
| This compound Epimerase | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA | None |
| This compound Mutase | Converts L-methylmalonyl-CoA to succinyl-CoA | Adenosylcobalamin (Vitamin B12) |
Genetics and Molecular Biology Research
Identification and Characterization of MUT and MCEE Genes
The genetic basis of methylmalonic acidemia (MMA) is primarily linked to mutations in the MUT and MCEE genes, which encode for key mitochondrial enzymes.
The MUT gene , located on chromosome 6p12.3, provides the instructions for producing the enzyme methylmalonyl-CoA mutase (MCM). wikipedia.orgnih.gov This vitamin B12-dependent enzyme is critical for the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of certain amino acids (isoleucine, methionine, threonine, and valine), odd-chain fatty acids, and cholesterol. wikipedia.org The gene spans over 35 kilobases (kb) and is composed of 13 exons. wikipedia.orgnih.gov The promoter region of the MUT locus is situated in a CG-rich area and directs the gene's expression. nih.gov Research has shown that steady-state mRNA levels of MUT can vary more than tenfold across different tissues, which generally correlates with the tissue-specific levels of total MCM enzyme activity. nih.gov
The MCEE gene , found on chromosome 2, encodes the enzyme this compound epimerase (also known as this compound racemase). medlineplus.govgenecards.org This enzyme catalyzes the reversible conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA, the substrate for this compound mutase. medlineplus.govmedlineplus.govnih.gov This conversion is an essential step in the metabolic pathway that processes propionyl-CoA into succinyl-CoA for entry into the Krebs cycle. medlineplus.govnih.gov The MCEE protein is part of the vicinal oxygen chelate (VOC) superfamily of metalloenzymes. nih.gov
Mutations in either of these genes disrupt this pathway, leading to the accumulation of this compound and its byproduct, methylmalonic acid, which are the characteristic biochemical hallmarks of MMA. medlineplus.govmedlineplus.gov Approximately 60% of isolated MMA cases are attributed to mutations in the MUT gene. medlineplus.govmyriad.com
Spectrum of Pathogenic Variants in MUT and MCEE
Pathogenic variants in the MUT and MCEE genes lead to a range of clinical presentations of methylmalonic acidemia. The severity of the disease often correlates with the type of mutation and its impact on enzyme function.
MUT Gene Variants: A wide array of mutations has been identified in the MUT gene, including missense, nonsense, frameshift, and splice-site variants. researchgate.net These variants can result in either a complete loss of enzyme activity, leading to the severe mut0 phenotype, or a partial deficiency, resulting in the generally milder mut- phenotype. medlineplus.govmyriad.comnih.gov The mut0 form is associated with a complete absence of this compound mutase production or the synthesis of a non-functional enzyme. medlineplus.gov In contrast, mut- variants often result in an enzyme with altered structure and reduced activity. medlineplus.gov
Specific pathogenic variants identified in the MUT gene include:
Nonsense mutations: p.R31* and p.Q476*, which lead to premature termination of the protein and are associated with severe phenotypes. researchgate.net
Missense mutations: A well-documented missense mutation, c.655A>T (p.N219Y), is known to be pathogenic. researchgate.net
Compound heterozygosity: Patients are often compound heterozygous, carrying two different pathogenic alleles. For instance, one study reported patients with combinations of mutations such as c.1595G>A (p.R532H), c.2011G>A (p.V671I), and c.322C>T (p.R108C).
| Variant Type | Example | Associated Phenotype | Effect on Protein |
|---|---|---|---|
| Nonsense | p.R31 | Severe (mut0) | Premature termination |
| Nonsense | p.Q476 | Severe (mut0) | Premature termination |
| Missense | p.N219Y | Pathogenic | Amino acid substitution |
| Missense | p.R532H | Pathogenic | Amino acid substitution |
| Missense | p.V671I | Pathogenic | Amino acid substitution |
MCEE Gene Variants: Mutations in the MCEE gene are a less common cause of MMA and typically result in a milder clinical phenotype compared to MUT mutations. medlineplus.govmedlineplus.gov This milder presentation is thought to be due to an alternative metabolic pathway that can partially compensate for the enzyme deficiency. medlineplus.govmedlineplus.govnih.gov At least three mutations in the MCEE gene have been identified as causes of MMA, leading to an enzyme with little to no function. medlineplus.govmedlineplus.gov Pathogenic variants identified include nonsense mutations (e.g., p.Arg47X) and frameshift mutations (e.g., p.Lys140fs), both of which are predicted to produce truncated, non-functional proteins. nih.gov The clinical spectrum for individuals with MCEE mutations is broad, ranging from asymptomatic to presenting with neurological symptoms like ataxia and seizures. researchgate.net
Gene Expression Studies
Gene expression studies in cellular models of methylmalonic acidemia have provided insights into the downstream consequences of the primary enzyme defects. Transcriptome profiling and other multi-omics approaches have revealed significant dysregulation in metabolic pathways beyond propionate metabolism.
In cellular models of MMA created using CRISPR-edited, MUT-null cell lines, gene expression analysis has shown an upregulation of transcripts associated with serine and thiol metabolism. elsevierpure.com Specifically, the expression of phosphoserine amino transferase (PSAT1), a key enzyme in serine synthesis, was found to be increased. elsevierpure.com This finding was part of a broader multi-omics study which also identified proteomic and metabolomic changes in these pathways, suggesting a complex cellular response to the metabolic block. elsevierpure.comnih.gov
Furthermore, studies on the murine Mut locus have demonstrated that the steady-state levels of MUT mRNA vary significantly across different tissues. nih.gov This tissue-specific expression generally correlates with the total activity of the this compound mutase enzyme in those tissues. nih.gov However, this correlation does not always extend to the active holoenzyme levels, suggesting that post-transcriptional or epigenetic mechanisms also play a crucial role in regulating the final enzyme activity. nih.gov These findings indicate that while the genetic defect is the primary cause, the resulting pathophysiology is shaped by broader changes in gene expression and metabolic reprogramming.
Epigenetic Modifications and Gene Regulation
The accumulation of this compound and other acyl-CoA species in MMA can influence epigenetic regulation, altering the landscape of post-translational modifications on histones and potentially affecting DNA methylation. This provides a direct link between the metabolic state of the cell and the regulation of gene expression.
The accumulation of various acyl-CoA molecules, a hallmark of organic acidemias like MMA, can lead to non-enzymatic acylation of proteins, including histones. nih.gov Each type of histone acylation is derived from a specific acyl-CoA metabolite. nih.gov While histone acetylation from acetyl-CoA is the most studied, other acylations such as succinylation, malonylation, and methylmalonylation can also occur. wikipedia.org These modifications can alter chromatin structure by neutralizing the positive charge of lysine residues on histone tails, thereby weakening histone-DNA interactions and making the DNA more accessible for transcription. nih.gov
In the context of MMA, the elevated levels of this compound can drive a specific post-translational modification known as methylmalonylation on lysine residues of various proteins. nih.gov While this has been extensively studied on mitochondrial proteins, the same principle applies to nuclear histones. The concentration of acyl-CoA pools can directly impact the levels of corresponding histone acylations, creating a link between cellular metabolism and chromatin modifications. portlandpress.com Global histone succinylation, for example, has been shown to destabilize nucleosomes even more than acetylation, suggesting that different acyl groups can have distinct structural impacts on chromatin. nih.gov Although direct studies on the genome-wide landscape of histone methylmalonylation are limited, the established mechanisms of other acylations suggest that the buildup of this compound likely contributes to an aberrant epigenetic state, influencing gene expression patterns.
The connection between cellular metabolism and DNA methylation is also an area of active research. DNA methylation patterns are crucial for gene regulation and are known to be influenced by the availability of metabolic cofactors. mdpi.commdpi.com While specific alterations in DNA methylation patterns directly caused by this compound in MMA are not yet fully characterized, the profound metabolic disruption is likely to impact the machinery that establishes and maintains these epigenetic marks.
Sirtuins are a family of NAD+-dependent deacylases that play a critical role in regulating metabolism by removing acyl groups from proteins. nih.gov Three sirtuins—SIRT3, SIRT4, and SIRT5—are located in the mitochondria and are key regulators of mitochondrial protein acylation. jianhaidulab.commerckmillipore.com
In the pathophysiology of MMA, sirtuins are central to managing the aberrant protein acylation caused by the accumulation of this compound. Research has identified widespread methylmalonylation of mitochondrial proteins in liver samples from MMA patients and mouse models. nih.gov This aberrant modification can inhibit the function of critical metabolic enzymes.
SIRT5 has emerged as a key enzyme in this context. It functions as a highly efficient protein lysine demalonylase and desuccinylase . nih.govresearchgate.net Biochemical studies have confirmed that SIRT5 can also effectively remove methylmalonyl groups from proteins. nih.gov The structure of SIRT5 contains a specific acyl-binding pocket with key arginine and tyrosine residues that allows it to accommodate and remove these negatively charged, dicarboxylic acyl groups, a function not efficiently performed by other sirtuins like SIRT1-3. nih.govresearchgate.net In mouse models of MMA, the loss of SIRT5 function was shown to worsen the disease-related phenotypes, confirming its protective role in reversing aberrant methylmalonylation. nih.gov
Diagnostic Methodologies and Research Advancements
Newborn Screening (NBS) for MMA
Newborn screening programs are instrumental in the early detection of MMA, often before the onset of clinical symptoms. frontiersin.orgct.gov These programs typically utilize a dried blood spot sample, collected from a heel prick shortly after birth, to screen for a panel of treatable inherited metabolic disorders. ct.govnewbornscreening.on.ca
Expanded newborn screening using tandem mass spectrometry (MS/MS) has revolutionized the detection of inborn errors of metabolism, including MMA. frontiersin.org This technology allows for the simultaneous analysis of multiple metabolites from a single dried blood spot. frontiersin.org For MMA, the primary marker measured is propionylcarnitine (C3). newbornscreening.on.camssm.edu An elevated level of C3 suggests a potential disorder in the propionate metabolic pathway, which includes both MMA and propionic acidemia (PA). nih.govoklahoma.gov
To improve the specificity of screening and help differentiate between MMA and PA, the ratio of propionylcarnitine to acetylcarnitine (C3/C2) is often calculated. nih.gov Some screening programs have also incorporated methylmalonylcarnitine (C4DC) as a secondary marker to further refine the initial screening results. nih.gov It is important to note that an out-of-range screening result is not a definitive diagnosis but indicates the need for further confirmatory testing. hrsa.govidph.state.il.us False-positive results can occur due to factors such as prematurity, maternal vitamin B12 deficiency, or the administration of carnitine. ct.govhrsa.gov
Biochemical Detection and Metabolite Analysis
Following an abnormal newborn screen or in cases of clinical suspicion, a suite of biochemical tests is employed to confirm the diagnosis of MMA and to begin to delineate the specific subtype. These tests involve the precise measurement of key metabolites in various bodily fluids, primarily blood and urine. rbmb.net
Tandem mass spectrometry is a cornerstone of biochemical diagnostics for MMA. nih.gov This powerful analytical technique is used to quantify acylcarnitines in plasma or whole blood. duke.edunih.gov In MMA, there is a characteristic and significant elevation of propionylcarnitine (C3), reflecting the metabolic block in the conversion of propionyl-CoA. duke.edumedscape.com While elevated C3 is also a hallmark of propionic acidemia, the acylcarnitine profile in MMA may also show an elevation of methylmalonylcarnitine/succinylcarnitine (C4DC). oklahoma.govnih.gov The analysis of the complete acylcarnitine profile provides a sensitive method for detecting disorders of organic acid and fatty acid metabolism. elsevierpure.com
| Acylcarnitine Marker | Typical Finding in MMA | Significance |
|---|---|---|
| Propionylcarnitine (C3) | Significantly Elevated | Primary marker for disorders of propionate metabolism (MMA and PA). newbornscreening.on.canih.gov |
| Methylmalonylcarnitine/Succinylcarnitine (C4DC) | Variably Elevated | A secondary marker that can help differentiate MMA from other conditions. nih.govnih.gov |
| C3/C2 Ratio | Elevated | Increases the specificity of screening for MMA and PA. nih.gov |
The definitive diagnosis of MMA is often established through urine organic acid analysis using gas chromatography-mass spectrometry (GC/MS). nih.govmedscape.com This method detects and quantifies the abnormal excretion of specific organic acids that accumulate due to the enzymatic defect. mdpi.com The hallmark finding in MMA is a massively elevated level of methylmalonic acid in the urine. medscape.comnicklauschildrens.org In addition to methylmalonic acid, other characteristic metabolites are often present, including 3-hydroxypropionate and 2-methylcitrate. frontiersin.orgnih.gov The presence of this specific pattern of organic acids confirms the diagnosis of MMA. frontiersin.org
Measuring the total plasma homocysteine level is a critical step in the differential diagnosis of MMA subtypes. nih.gov Elevated homocysteine in conjunction with elevated methylmalonic acid points towards a defect in the intracellular metabolism of cobalamin (vitamin B12) that affects both the methylmalonyl-CoA mutase and methionine synthase pathways. genome.gov These combined forms of MMA include the cblC, cblD, and cblF disorders. nih.gov Conversely, a normal plasma homocysteine level in the presence of high methylmalonic acid indicates an isolated MMA, which can be caused by a deficiency of the this compound mutase enzyme itself or defects in the synthesis of its specific cofactor, adenosylcobalamin (cblA, cblB). nih.gov Therefore, homocysteine measurement is essential for distinguishing between isolated MMA and combined MMA with homocystinuria. nih.govquestdiagnostics.com
Enzymatic Studies and Fibroblast Cell Culture Assays
For a more precise characterization of the underlying defect in MMA, enzymatic studies are performed, typically using cultured skin fibroblasts from the patient. rbmb.net These assays directly measure the activity of the this compound mutase enzyme. nih.gov By adding adenosylcobalamin (the active form of vitamin B12) to the assay, it is possible to distinguish between a primary enzyme deficiency (mut type) and a defect in cofactor synthesis (cbl types). nih.gov For instance, in mut-type MMA, the enzyme activity remains low even with the addition of the cofactor, whereas in some cobalamin-responsive types, the activity may increase. nih.gov These studies are crucial for classifying the specific subtype of MMA, which has important implications for prognosis and treatment strategies. nih.gov
Genetic Testing and Mutation Analysis
Genetic testing provides the most definitive method for diagnosing MMA and identifying the specific gene responsible for the disorder. medscape.com MMA is an autosomal recessive condition, meaning an individual must inherit two mutated copies of a specific gene, one from each parent. genome.govlabcorp.com Several genes have been identified to cause different forms of MMA. medlineplus.gov
The most common genetic cause of isolated MMA involves mutations in the MUT gene, which codes for the this compound mutase enzyme. medlineplus.govgenedx.com Other genes associated with isolated MMA include MMAA (cblA type) and MMAB (cblB type). genome.govmedlineplus.gov Combined forms of MMA with homocystinuria are caused by mutations in genes such as MMACHC (cblC type), MMADHC (cblD type), and LMBRD1 (cblF type). frontiersin.orggenome.gov
Mutation analysis, often performed using next-generation sequencing panels that cover multiple relevant genes, can identify the specific pathogenic variants in an individual. genedx.commayocliniclabs.com This information is invaluable for confirming the diagnosis, providing accurate genetic counseling to families regarding recurrence risks, and enabling prenatal diagnosis for future pregnancies. frontiersin.orgresearchgate.net Furthermore, identifying the specific mutation can sometimes help predict the severity of the disease and responsiveness to vitamin B12 therapy. nih.gov For example, variants in the MUT gene that lead to a complete absence of enzyme activity (mut0) are typically associated with a more severe clinical course than variants that allow for some residual enzyme function (mut-). medlineplus.gov
| Gene | Associated MMA Type | Function of Encoded Protein |
|---|---|---|
| MUT | mut0, mut- | Codes for the this compound mutase enzyme. medlineplus.gov |
| MMAA | cblA | Involved in the synthesis of adenosylcobalamin. genome.gov |
| MMAB | cblB | Involved in the synthesis of adenosylcobalamin. genome.gov |
| MMACHC | cblC | Involved in the early steps of intracellular cobalamin metabolism. genome.gov |
| MMADHC | cblD | Involved in intracellular cobalamin metabolism. frontiersin.org |
| LMBRD1 | cblF | Involved in the transport of cobalamin out of the lysosome. genome.gov |
Neuroimaging in MMA Diagnosis and Prognosis
Neuroimaging is a critical component in the diagnosis and prognostic evaluation of methylmalonic acidemia (MMA). nih.gov The accumulation of toxic metabolites, including methylmalonic acid, can lead to significant brain tissue damage, resulting in a range of neurological dysfunctions. frontiersin.org Neuroimaging techniques provide an objective basis for clinical diagnosis by allowing for the qualitative and comprehensive assessment of brain development and injury. frontiersin.org
Magnetic Resonance Imaging (MRI) is a primary tool used to identify characteristic brain abnormalities in individuals with MMA. Common findings include brain atrophy, delayed myelination, and notable abnormalities in the basal ganglia, particularly the globus pallidi. nih.govajnr.org During acute metabolic crises, the globus pallidus may exhibit symmetrical high signals on T2-weighted images (T2WI) and diffusion-weighted imaging (DWI), which can be indicative of infarction resulting from mitochondrial dysfunction. frontiersin.orgajnr.org Other reported MRI findings include periventricular leukomalacia and thinning of the corpus callosum. nih.govnih.gov Functional MRI techniques, such as Diffusion Tensor Imaging (DTI), offer enhanced sensitivity in evaluating brain development and injury by quantifying nerve fibers, though they are not yet widely used in routine examinations for MMA. frontiersin.org
Proton Magnetic Resonance Spectroscopy (¹H-MRS) is another valuable, non-invasive method that provides insight into the metabolic processes at a cellular level within the brain. nih.govmdpi.com A characteristic finding in the ¹H-MRS of MMA patients, particularly during acute episodes, is an elevated lactate peak in the basal ganglia, which suggests anaerobic metabolism and mitochondrial dysfunction. frontiersin.orgnih.gov Additionally, a decreased N-acetylaspartate (NAA) peak is often observed, indicating compromised neuronal integrity or loss. frontiersin.orgnih.gov These metabolic changes can be monitored with ¹H-MRS and have been shown to normalize with clinical improvement, making it a useful tool for monitoring treatment response. nih.gov
The combination of MRI and ¹H-MRS findings can significantly aid in the diagnosis and help predict the long-term neurological outcome for patients. frontiersin.org Early and accurate diagnosis through these imaging modalities allows for timely intervention, which may improve the quality of life for patients. frontiersin.org
Table 1: Key Neuroimaging Findings in Methylmalonic Acidemia (MMA)
| Imaging Modality | Key Findings | Clinical Significance / Prognostic Implication |
|---|---|---|
| MRI | Symmetrical high signal in globus pallidi (T2WI, DWI) | Suggests acute infarction and metabolic crisis; associated with poor neurological outcome. frontiersin.orgajnr.org |
| Brain atrophy | Indicates neuronal loss and long-term brain damage. nih.gov | |
| Delayed myelination | Reflects impaired brain development. frontiersin.orgajnr.org | |
| Periventricular leukomalacia | A form of white matter brain injury that can lead to motor and cognitive deficits. nih.gov | |
| ¹H-MRS | Elevated lactate peak | Indicates mitochondrial dysfunction and a shift to anaerobic metabolism. frontiersin.orgmdpi.com |
Differential Diagnosis of MMA Subtypes
The differential diagnosis of methylmalonic acidemia (MMA) subtypes is essential for determining prognosis and guiding management strategies. Isolated MMA is a genetically heterogeneous disorder resulting from defects in the this compound mutase (MUT) enzyme or in the synthesis of its cofactor, adenosylcobalamin (AdoCbl). nih.govnih.gov The main subtypes include those caused by mutations in the MMUT gene (mut⁰ and mut⁻), and defects in cobalamin metabolism (cblA, cblB). nih.govnih.gov
Initial diagnosis often begins with newborn screening that detects elevated propionylcarnitine (C3). nih.gov Follow-up biochemical testing is crucial and typically includes:
Urine Organic Acid Analysis: This confirms the diagnosis by showing significantly elevated levels of methylmalonic acid. The presence of other organic acids like 3-hydroxypropionate and 2-methylcitrate also supports the diagnosis. nih.gov
Plasma Acylcarnitine Profile: Confirms elevated C3 and may show elevations in C4-dicarboxylic or methylmalonic/succinylcarnitine (C4DC). nih.gov
Plasma Homocysteine: This is a key test to differentiate isolated MMA from combined forms. In isolated MMA, plasma homocysteine levels are normal. nih.gov Elevated homocysteine suggests combined MMA with homocystinuria, such as cblC, cblD, or cblF defects. nih.gov
Once isolated MMA is confirmed, further differentiation of subtypes relies on a combination of enzymatic assays and molecular genetic testing. nih.gov
Enzymatic Assays: These are performed on cultured skin fibroblasts to measure the activity of the this compound mutase enzyme. Measuring the enzyme activity with and without the addition of AdoCbl can help distinguish between mut defects (unresponsive to AdoCbl in vitro) and cobalamin synthesis defects (cblA, cblB), which may show restored activity with AdoCbl supplementation. nih.gov This also helps differentiate the severe mut⁰ (no residual enzyme activity) from the milder mut⁻ (some residual activity) forms. core.ac.ukhrsa.gov
Molecular Genetic Testing: This is the definitive method for diagnosing the specific subtype. nih.gov The use of a multigene panel that includes MMUT, MMAA, MMAB, MMADHC, and MCEE can identify the causative biallelic pathogenic variants. nih.govpreventiongenetics.com This approach is often preferred due to its high sensitivity and non-invasive nature compared to enzymatic testing. nih.gov
Complementation Analysis: This is a classic cell-based technique used to determine the genetic locus of the defect. It involves fusing patient fibroblast cells with cells from known MMA complementation groups (mut, cblA, cblB, etc.). core.ac.ukgenome.gov If the fused cells regain the ability to metabolize propionate, it indicates that the mutations are in different genes, thus assigning the patient to a specific complementation group. britannica.com
The accurate classification of MMA subtypes is crucial as it has direct implications for treatment, particularly regarding responsiveness to vitamin B12 therapy, and for genetic counseling. mayocliniclabs.comnih.gov
Table 2: Differential Diagnosis of Isolated Methylmalonic Acidemia (MMA) Subtypes
| Subtype | Defective Gene | Defective Protein | Key Differentiating Features |
|---|---|---|---|
| mut⁰ | MMUT | This compound mutase | Complete absence of enzyme activity; most severe form, typically neonatal onset, no response to vitamin B12. nih.govhrsa.govmedlineplus.gov |
| mut⁻ | MMUT | This compound mutase | Partial enzyme deficiency; later onset and milder phenotype, generally unresponsive to vitamin B12. nih.govhrsa.govmedlineplus.gov |
| cblA | MMAA | MMAA protein (involved in AdoCbl synthesis) | Defect in AdoCbl synthesis; generally responsive to vitamin B12 therapy, milder clinical course. nih.govnih.gov |
| cblB | MMAB | Cobalamin adenosyltransferase | Defect in the final step of AdoCbl synthesis; variable responsiveness to vitamin B12, often more severe than cblA. nih.govnih.gov |
| MCEE deficiency | MCEE | this compound epimerase | Can range from asymptomatic to severe metabolic acidosis; unresponsive to vitamin B12. nih.govnih.gov |
Therapeutic Strategies and Research Approaches
Traditional Management Strategies
The cornerstone of traditional management for methylmalonyl-CoA mutase (MUT) deficiency involves strategies to minimize the accumulation of toxic metabolites derived from the propionate pathway. nih.gov These approaches aim to reduce the metabolic flux through the dysfunctional enzymatic step.
Dietary Management: The primary traditional treatment is a lifelong, strict low-protein diet. nih.govmetabolic.ie This diet restricts the intake of propiogenic precursor amino acids—isoleucine, valine, threonine, and methionine—which are catabolized to propionyl-CoA and subsequently this compound. nih.govdroracle.ai Patients often require special medical formulas and foods that provide necessary nutrients without the problematic amino acids. nih.govhrsa.gov The goal is to provide adequate energy to prevent catabolism and fasting, which can trigger acute metabolic decompensation, a state characterized by ketoacidosis, hyperammonemia, and encephalopathy. nih.govmdpi.comnih.gov Management often includes supplementation with L-carnitine to prevent secondary carnitine deficiency by facilitating the excretion of toxic organic acids. nih.govnih.govmedscape.com In some cases, cycles of antibiotics like metronidazole are used to reduce the production of propionate by gut bacteria. nih.govnih.gov
Organ Transplantation: For patients with severe forms of MMA who experience recurrent, life-threatening metabolic crises despite optimal dietary management, liver transplantation has been utilized as a therapeutic option. aap.orgnih.govfrontiersin.org The liver is a primary site of propionate metabolism, and transplanting a healthy organ provides a significant source of functional this compound mutase enzyme activity. aap.orgoaanews.org Successful liver transplantation can improve metabolic stability, reduce the frequency of decompensation episodes, and allow for a less restrictive diet. mdpi.comaap.orgfrontiersin.orgnih.gov However, liver transplantation is not a complete cure. mdpi.comnih.gov The genetic defect persists in other organs, and toxic metabolites can still be produced, particularly in the central nervous system and kidneys. nih.gov Consequently, patients may still face long-term complications like progressive renal insufficiency and neurological issues. nih.govfrontiersin.orgnih.gov In cases of end-stage renal failure, a combined liver and kidney transplant may be considered. mdpi.comnih.gov
Pharmacological Interventions
Beyond cofactor supplementation, research is ongoing to develop novel pharmacological agents that can directly address the enzymatic defect or its downstream consequences.
The development of small molecules designed to directly bind to and enhance the activity of the residual or mutant this compound mutase enzyme represents a targeted therapeutic approach. While specific activators are still largely in the research phase, the concept is to identify compounds that can stabilize the enzyme's structure, improve its catalytic function, or enhance its interaction with its cofactor, AdoCbl. This strategy holds particular promise for patients with mut- forms of MMA, where a partially functional enzyme is present.
An alternative strategy involves bypassing the deficient MUT enzyme by activating other metabolic pathways. Research has explored the potential of activating this compound decarboxylase. One study investigated a small molecule, HST5040, for the treatment of both propionic and methylmalonic acidemias. nih.gov The proposed mechanism involves the conversion of HST5040 into HST5040-CoA, which alters the cellular balance of free and conjugated coenzyme A pools. nih.gov This shift is thought to reduce the aberrantly high levels of propionyl-CoA and this compound, thereby decreasing the production of toxic downstream metabolites like methylmalonic acid and 2-methylcitric acid. nih.gov This approach aims to enhance the clearance of the accumulating toxic CoA esters, offering a novel way to mitigate the metabolic block. nih.gov
For many genetic enzyme deficiencies, mutations lead to misfolded and unstable proteins that are prematurely degraded. Chemical chaperones are small molecules that can bind to these mutant proteins, helping them to fold correctly and restoring partial function. In the context of MMA, an accessory protein known as MMAA has been identified which interacts with this compound mutase. nih.govconsensus.app The MMAA protein is thought to act as a chaperone, protecting the mutase from inactivation or promoting the regeneration of the active enzyme. nih.govconsensus.app This natural chaperone mechanism provides a model for the development of small molecule chemical chaperones that could stabilize mutant MUT proteins, increasing their residual activity and ameliorating the disease phenotype.
Gene Therapy Approaches
Gene therapy offers the potential for a long-term or curative treatment for MMA by introducing a functional copy of the defective gene to restore enzyme activity. oaanews.orggenome.gov The liver is a primary target for these therapies due to its central role in metabolism. oaanews.orgnih.gov Several strategies are under investigation, primarily using viral vectors to deliver a correct version of the MMUT gene. nih.govnih.gov
Adeno-Associated Virus (AAV) Vectors: Recombinant AAV vectors are a leading platform for MMA gene therapy. nih.gov They can efficiently deliver the therapeutic gene to target cells, such as hepatocytes, where it can remain for long periods to produce the functional enzyme. oaanews.org
Preclinical Success: Studies in mouse models of MMA have shown significant promise. nih.gov Systemic or liver-directed delivery of AAV vectors carrying the human MMUT gene has rescued neonatal lethality, improved growth, and significantly lowered disease-related metabolites like plasma methylmalonic acid. genome.govresearchgate.net Different AAV serotypes, such as AAV8, AAV9, and the novel AAV44.9, have been tested to optimize liver transduction and efficacy. nih.govnih.govresearchgate.net
Genome Editing: A novel AAV-based approach called GeneRide™ has also been developed. plos.org This method uses a nuclease-free AAV vector to insert a functional copy of the Mmut gene into a specific, safe location (the albumin locus) in the host genome of liver cells. plos.org In mouse models, this resulted in durable expression of the MUT protein, prevention of mortality on a high-protein diet, and a selective growth advantage for the corrected hepatocytes. plos.org
Lentiviral Vectors: Lentiviral vectors, derived from viruses like HIV-1, are another tool being explored for MMA gene therapy. nih.gov Unlike AAV vectors which largely remain separate from the host genome, lentiviruses integrate the therapeutic gene directly into the host cell's chromosomes. nih.gov This can lead to stable, long-term gene expression, even in dividing cells. A study using an HIV-1-based lentivirus to deliver a human codon-optimized MMUT sequence to a mouse model of MMA resulted in improved growth, increased MUT protein expression, and reduced plasma methylmalonic acid levels. nih.gov
mRNA-Based Therapies: An alternative to viral vectors is the use of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) encoding the functional MUT enzyme. nih.gov This approach provides the genetic instructions for the cell to temporarily produce the correct enzyme. Studies in MMA mouse models showed that systemic administration of LNP-encapsulated MMUT mRNA led to a decrease in plasma methylmalonic acid levels. nih.gov A key advantage of this strategy is that it can be re-dosed, unlike many viral vector-based therapies. nih.gov
Table 1: Summary of Gene Therapy Approaches for this compound Disorders
| Therapeutic Approach | Vector/Platform | Key Findings in Preclinical Models | Citations |
|---|---|---|---|
| AAV Gene Addition | Recombinant Adeno-Associated Virus (rAAV) serotypes 8, 9, 44.9 | Rescued neonatal lethality, improved growth, lowered plasma methylmalonic acid, efficient transduction of liver and heart. | nih.gov, researchgate.net, nih.gov |
| AAV Genome Editing | AAV GeneRide™ vector (mLB-001) | Site-specific insertion of Mmut gene into albumin locus; prevented mortality on high-protein diet; corrected hepatocytes showed selective advantage. | plos.org |
| Lentiviral Gene Therapy | Human Immunodeficiency Virus type 1 (HIV-1) based vector | Improved growth, increased MUT protein expression, and reduced plasma methylmalonic acid levels in a mouse model. | nih.gov |
| mRNA Therapy | Lipid Nanoparticle (LNP) delivered mRNA | Systemic administration temporarily decreased plasma methylmalonic acid levels; can be re-dosed. | nih.gov |
mRNA Therapy
mRNA therapy is an emerging non-viral approach that involves delivering messenger RNA (mRNA) encoding the functional enzyme to the patient's cells. nih.gov This allows the cells to temporarily produce the missing or dysfunctional protein. A key advantage of mRNA therapy is that it can be re-dosed, unlike some viral gene therapies. nih.gov
For MMA, lipid nanoparticles (LNPs) are used to encapsulate and deliver a codon-optimized mRNA encoding human this compound mutase (hMUT). nih.gov Once delivered to hepatocytes, the mRNA is translated into the hMUT protein, which then localizes to the mitochondria and catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA. nih.gov
Studies in murine models of MMA have shown that LNP-encapsulated hMUT mRNA therapy leads to a dose-dependent and reproducible reduction in disease biomarkers. nih.govresearchgate.net In a severe mouse model, this therapy significantly improved survival and growth. nih.gov These promising preclinical results have led to the initiation of clinical trials to evaluate the safety and efficacy of mRNA therapy in patients with MMA. technologynetworks.com
| mRNA Therapy Research Findings in MMA Mouse Models | |
| Therapeutic Agent | LNP-encapsulated human this compound mutase (hMUT) mRNA |
| Model | MMA hypomorphic and severe mouse models |
| Key Findings | - Dose-dependent and reproducible biomarker responses. nih.govresearchgate.net- Production of enzymatically active MUT protein in the liver. nih.govresearchgate.net- Substantially improved survival and growth in severe MMA mice. nih.gov- Well-tolerated with no adverse effects observed. nih.govresearchgate.net |
Anaplerotic Therapies
Anaplerosis refers to the replenishment of intermediates in the tricarboxylic acid (TCA) cycle. In MMA, the block in the conversion of this compound to succinyl-CoA leads to a deficiency of TCA cycle intermediates. nih.gov Anaplerotic therapies aim to bypass this metabolic block by providing alternative sources of these intermediates.
Research has shown that MMA is associated with dysregulation of the TCA cycle and its replenishment by glutamine. nih.govnih.gov Stable-isotope tracing studies have revealed that treatment with dimethyl-oxoglutarate, a cell-permeable derivative of the TCA cycle intermediate alpha-ketoglutarate, can restore deficient TCA cycling in cellular models of MMA. nih.govnih.gov This suggests that glutamine anaplerosis is a potential therapeutic target in MMA. nih.govnih.gov In other contexts, dimethyl-2-oxoglutarate has been shown to improve redox balance and mitochondrial function. nih.govresearchgate.net
Cell and Organ Transplantation (Liver, Stem Cells)
Cell and organ transplantation are established therapeutic options for severe forms of MMA, aiming to provide a source of functional this compound mutase enzyme.
Liver transplantation has been used as a treatment for MMA because the liver is a primary site of this compound metabolism. nih.govnih.govfrontiersin.org A successful liver transplant can provide metabolic stability, reduce the frequency of life-threatening metabolic decompensations, and allow for a less restrictive diet. nih.govmdpi.comaap.org However, liver transplantation is not a complete cure for MMA. mdpi.comnih.gov The de novo synthesis of propionyl-CoA in other tissues, particularly the central nervous system, can still lead to the accumulation of toxic metabolites, and patients may remain at risk for neurological and renal complications. nih.govwikipedia.org
Animal and Cellular Models in Methylmalonyl Coa Research
Mouse Models of Methylmalonic Acidemia
Mouse models that recapitulate the key features of human MMA have been crucial for in-depth studies of the disease. These models are primarily based on genetic modifications of the methylmalonyl-CoA mutase (Mut) gene.
Knock-out and Knock-in Models (e.g., Mut-ko/ki, Mut-ki/ki)
To overcome the neonatal lethality observed in complete knock-out (Mut−/−) mice, researchers have developed more viable models through knock-in (KI) technology. bioworld.com One such model involves the introduction of a specific missense mutation (p.M698K in mice, corresponding to the human p.M700K mutation) into the Mut gene. bioworld.com This creates mice that are homozygous for the knock-in allele (Mutki/ki) or heteroallelic with a knock-out allele (Mutko/ki). bioworld.comnih.gov
These models exhibit a phenotype that is consistent with a genetic dosage effect. Mutko/ki mice, having lower residual MUT activity, generally display a more severe phenotype compared to Mutki/ki mice. nih.gov Both models, however, survive past weaning and recapitulate key clinical and biochemical features of human MMA. nih.gov
| Model | Genotype | Key Characteristics | Reference |
| Knock-in | Mutki/ki | Homozygous for p.M698K mutation. Viable post-weaning. | bioworld.comnih.gov |
| Heteroallelic | Mutko/ki | One knock-out allele and one p.M698K knock-in allele. More severe phenotype than Mutki/ki. | bioworld.comnih.gov |
Transgenic Models Expressing Human MUT
Another approach to modeling MMA in mice involves the expression of the human MUT gene on a mouse Mut knock-out background. plos.org Transgenic mice have been generated carrying the intact human MUT locus. The severity of the phenotype in these models can be dependent on the copy number of the human transgene. plos.org For instance, mice with a lower copy number of the human MUT gene on a homozygous knock-out background can exhibit a partial rescue from the neonatal lethality of the full knock-out, but still display biochemical abnormalities characteristic of MMA. plos.org
Furthermore, a "humanized" mouse model has been developed by introducing a stop codon mutation found in a patient with mut0 MMA onto the human MUT locus in a bacterial artificial chromosome. nih.gov When crossed with Mut knock-out mice, the resulting animals exhibit a severe phenotype that can be partially rescued by the co-expression of a normal human MUT transgene. nih.gov This model provides a valuable tool for studying severe forms of the disease and for testing therapies aimed at overcoming stop codon mutations. nih.gov Low-level, liver-specific expression of the MUT enzyme has also been shown to rescue neonatal lethality and replicate the renal symptoms seen in human MMA.
Utility in Studying Pathophysiology and Therapeutic Efficacy
Mouse models of MMA are invaluable for investigating the underlying mechanisms of the disease's pathophysiology. nih.gov They allow for the study of long-term complications, such as renal disease and neurological impairment, in a controlled setting. nih.gov For example, Mutko/ki mice exhibit manifestations of kidney and brain damage. nih.gov These models have also been instrumental in understanding the metabolic disturbances that occur in MMA, including the disruption of the TCA cycle and the activation of compensatory pathways. researchgate.net
A critical application of these models is the preclinical evaluation of therapeutic strategies. nih.gov The Mutki/ki and Mutko/ki models have been used to demonstrate the in vivo efficacy of treatments like hydroxocobalamin (a precursor of the MUT cofactor) and to test novel approaches such as mRNA therapy. nih.govnih.govnih.gov Studies using these models have shown that mRNA therapies can lead to the production of functional MUT protein in the liver, resulting in a dose-dependent reduction of toxic metabolites and improved survival and growth. nih.govresearchgate.net
Phenotypic Characterization and Biomarker Identification
A thorough phenotypic characterization of these mouse models has revealed a range of abnormalities that mirror the human condition. A consistent finding is growth retardation or failure to thrive, which is not always explained by reduced food intake. nih.gov Biochemically, these mice accurately emulate the human patient phenotype, with elevated levels of methylmalonic acid, propionylcarnitine, and odd-chain fatty acids. nih.gov
These models have also facilitated the discovery of new potential biomarkers for MMA. For instance, studies in Mutki/ki and Mutko/ki mice identified elevated levels of sphingoid bases as a new potential biomarker of the disease. nih.gov Furthermore, the upregulation of proteins like Lcn2 in affected tissues, such as the kidney and brain, has been observed, suggesting its potential role as a general marker of cellular dysfunction in MMA. nih.gov
In Vitro Cellular Models
In addition to animal models, in vitro cellular models, particularly those derived from patients, have been fundamental to the study of this compound metabolism.
Human Fibroblast Cell Lines
Cultured human fibroblast cell lines from patients with MMA have been a cornerstone of research into the biochemical and genetic basis of the disease for decades. nih.gov These cells provide a readily accessible system to study the function of the this compound mutase enzyme and the effects of different mutations. nih.gov
Fibroblast studies have been crucial for classifying different subtypes of MMA. For example, they have helped to distinguish between mut° mutants, which have no detectable residual mutase activity, and mut⁻ mutants, which have some residual activity and may respond to supplementation with hydroxocobalamin. nih.gov These cell lines have also been used to study the kinetic properties of the mutant enzymes, revealing alterations in the enzyme's affinity for its cofactor, adenosylcobalamin, and its thermal stability. nih.gov
Non-Mammalian Models (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans has emerged as a powerful and effective non-mammalian model organism for studying the genetics and metabolic pathways associated with methylmalonic acidemia (MMA). nih.gov This simple metazoan offers several advantages, including a short life cycle, genetic tractability, and a surprising degree of conservation of metabolic pathways with humans.
Bioinformatic analysis of the C. elegans genome has identified a full complement of mammalian homologues for the enzymes required to convert propionyl-CoA to succinyl-CoA. nih.gov This includes genes corresponding to propionyl-CoA carboxylase (pcca-1, pccb-1), this compound epimerase (mce-1), and, crucially, this compound mutase (mmcm-1). nih.gov
To validate the function of this pathway, researchers have employed several genetic techniques. Using RNA interference (RNAi) to knock down the expression of mmcm-1 (the MUT homologue) resulted in a distinct chemical phenotype: the worms accumulated and excreted increased amounts of methylmalonic acid when exposed to propionic acid. nih.gov This finding was further confirmed using deletion mutants. Worms with deletions in the mmcm-1 or mce-1 genes also produced significantly increased levels of methylmalonic acid in their culture medium and showed a marked reduction in the incorporation of ¹⁴C-labeled propionate into macromolecules. nih.gov
Table 3: Phenotypes of C. elegans Mutants in the Propionate Pathway
| Gene Mutant | Biochemical Finding | Functional Impact | Reference |
|---|---|---|---|
| mmcm-1 (MUT homologue) | Increased methylmalonic acid in medium | Reduced [¹⁴C]-propionate incorporation | nih.gov |
These results conclusively demonstrate that the propionate breakdown pathway is functionally conserved in C. elegans and that disrupting it recapitulates the core biochemical defect of human MMA. nih.gov The C. elegans model has been particularly insightful in demonstrating that a defect in this compound epimerase (mce-1) can functionally impair the pathway, suggesting that mutations in the human equivalent (MCEE) could be a cause of MMA. nih.gov This model provides a valuable system for genetic screens to identify new genes and potential therapeutic agents that influence this compound metabolism.
Q & A
Q. What are the standard methodologies for quantifying methylmalonyl-CoA levels in mitochondrial extracts?
this compound can be quantified using reversed-phase HPLC coupled with electrospray mass spectrometry (ESI-MS). Tissue extracts are treated with trichloroacetic acid to precipitate proteins, followed by solid-phase extraction to isolate the compound. Quantification is achieved using an internal standard (e.g., [¹³C₃]malonyl-CoA) and multi-point calibration curves (50–1000 pmol). Validation includes recovery (85–95%), accuracy (±5%), and precision studies (CV <10%) .
Q. How does this compound integrate into the tricarboxylic acid (TCA) cycle via succinyl-CoA?
this compound mutase (MCM), a vitamin B₁₂-dependent enzyme, isomerizes (2R)-methylmalonyl-CoA to succinyl-CoA, which directly feeds into the TCA cycle. This reaction is critical for metabolizing propionyl-CoA derived from odd-chain fatty acids and branched-chain amino acids. Enzyme activity assays using radiolabeled substrates (e.g., [¹⁴C]-methylmalonyl-CoA) or spectrophotometric detection of succinyl-CoA formation are standard validation methods .
Q. What experimental designs are used to study this compound mutase deficiency in disease models?
Knockout cell lines (e.g., HEK 293) with MCM gene deletions are generated via CRISPR-Cas8. Proteomic profiling (e.g., LC-MS/MS) identifies downstream metabolic disruptions, such as accumulation of methylmalonic acid and altered mitochondrial architecture. Comparative analyses with wild-type cells reveal compensatory pathways, such as glutathione depletion and oxidative stress markers .
Advanced Research Questions
Q. How do computational models elucidate the radical propagation mechanism in this compound mutase?
Quantum mechanical/molecular mechanical (QM/MM) simulations reveal that homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin generates a 5′-deoxyadenosyl radical. This radical abstracts a hydrogen from this compound, initiating isomerization. Kinetic isotope effects (KIEs) and free-energy landscapes validate the role of quantum tunneling in this step .
Q. What experimental approaches resolve contradictions in this compound epimerase (MMCE) activity across organisms?
Streptomyces coelicolor MMCE is heterologously expressed in E. coli lacking native epimerase activity. Chiral HPLC or capillary electrophoresis distinguishes (2R)- and (2S)-methylmalonyl-CoA enantiomers. Functional assays confirm that MMCE activity is essential for polyketide biosynthesis (e.g., erythromycin) in engineered hosts .
Q. How can metabolic flux analysis distinguish between competing pathways for this compound utilization?
Isotopic tracing with [U-¹³C]-propionate tracks this compound flux into the TCA cycle versus polyketide biosynthesis. Gas chromatography-mass spectrometry (GC-MS) quantifies ¹³C-labeled succinate (TCA product) and ethylmalonyl-CoA (polyketide precursor). Flux balance analysis (FBA) models reconcile discrepancies in pathway dominance under varying carbon sources .
Q. What strategies address this compound mutase inhibition in vitro?
Pre-incubation with CLYBL (citrate lyase beta-like protein) repairs malyl-CoA adducts that inhibit MCM. Activity is monitored via NADH-coupled assays measuring succinyl-CoA dehydrogenase activity. Structural studies (e.g., cryo-EM) identify binding interfaces between MCM and CLYBL, guiding mutagenesis to enhance cofactor stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
